CVT 3127 CVT 3127 Short-acting A2A adenosine receptor agonists.

Brand Name: Vulcanchem
CAS No.: 313348-16-2
VCID: VC21153090
InChI: InChI=1S/C16H19N7O6/c1-2-28-15(27)7-3-19-23(4-7)16-20-12(17)9-13(21-16)22(6-18-9)14-11(26)10(25)8(5-24)29-14/h3-4,6,8,10-11,14,24-26H,2,5H2,1H3,(H2,17,20,21)/t8-,10-,11-,14-/m1/s1
SMILES: CCOC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N
Molecular Formula: C16H19N7O6
Molecular Weight: 405.37 g/mol

CVT 3127

CAS No.: 313348-16-2

Cat. No.: VC21153090

Molecular Formula: C16H19N7O6

Molecular Weight: 405.37 g/mol

* For research use only. Not for human or veterinary use.

CVT 3127 - 313348-16-2

Specification

CAS No. 313348-16-2
Molecular Formula C16H19N7O6
Molecular Weight 405.37 g/mol
IUPAC Name ethyl 1-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]pyrazole-4-carboxylate
Standard InChI InChI=1S/C16H19N7O6/c1-2-28-15(27)7-3-19-23(4-7)16-20-12(17)9-13(21-16)22(6-18-9)14-11(26)10(25)8(5-24)29-14/h3-4,6,8,10-11,14,24-26H,2,5H2,1H3,(H2,17,20,21)/t8-,10-,11-,14-/m1/s1
Standard InChI Key ZPVLTIXYQGANFL-IDTAVKCVSA-N
Isomeric SMILES CCOC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N
SMILES CCOC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N
Canonical SMILES CCOC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N

Introduction

Chemical Identity and Structure

CVT 3127, identified by CAS number 313348-16-2, is formally known as 1-(6-Amino-9-β-D-ribofuranosyl-9H-purin-2-yl)-1H-pyrazole-4-carboxylic Acid Ethyl Ester . This compound has several recognized synonyms including "ethyl 1-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]pyrazole-4-carboxylate" and "REGADENOSON int-1" . The molecular structure features a purine base linked to a pyrazole ring via a ribofuranosyl moiety, creating a complex organic architecture that contributes to its pharmacological properties.

The compound is characterized by a molecular formula of C16H19N7O6 and a molecular weight of 405.37 daltons . Its structural configuration enables specific receptor interactions that underlie its potential therapeutic applications.

Physical and Chemical Properties

CVT 3127 demonstrates distinct physical and chemical properties that influence its pharmaceutical applications. The following table presents the key characteristics of this compound:

PropertyValue
Molecular FormulaC16H19N7O6
Molecular Weight405.37
Physical FormPowder
ColorYellow
Boiling Point823.5±75.0 °C (Predicted)
Density1.89±0.1 g/cm³ (Predicted)
SolubilityDimethyl Formamide
pKa13.07±0.70 (Predicted)
CAS Number313348-16-2

These properties indicate a stable compound with specific solubility characteristics that influence its formulation and administration in clinical settings . The high boiling point suggests thermal stability, while its solubility in dimethyl formamide provides important considerations for pharmaceutical preparation.

Pharmacological Classification and Mechanism of Action

CVT 3127 is related to regadenoson, which functions as a selective A2A adenosine receptor agonist . This pharmacological classification places it within a category of compounds that specifically target adenosine receptors, which are G protein-coupled receptors widely distributed throughout the body with particularly high concentrations in the cardiovascular system.

The selective binding to A2A adenosine receptors produces vasodilation, especially in the coronary arteries. This mechanism explains its utility in diagnostic cardiology, where induced vasodilation allows for the assessment of myocardial perfusion under stress conditions . The compound's specificity for the A2A receptor subtype minimizes interactions with other adenosine receptor subtypes, potentially reducing unwanted side effects.

Clinical Applications

The primary clinical application of CVT 3127, as related to regadenoson, is in diagnostic cardiology, specifically for stress cardiac magnetic resonance (CMR) imaging . This non-invasive diagnostic technique is used to evaluate myocardial perfusion, which is critical for identifying coronary artery disease and related cardiovascular conditions.

When administered intravenously, the compound induces pharmacological stress by causing coronary vasodilation. This simulates the effects of physical exercise on the heart, allowing clinicians to observe blood flow patterns and identify areas of the myocardium that may receive inadequate blood supply (hypoperfusion) during periods of increased demand .

The clinical value of this application lies in its ability to help diagnose coronary artery stenosis and inform treatment decisions, including the potential need for revascularization procedures .

Research Findings and Clinical Studies

Scientific investigations have demonstrated the efficacy of regadenoson in cardiac diagnostic procedures. A significant study examined its use in children with Kawasaki Disease (KD) who had coronary artery abnormalities . This retrospective review included 41 stress CMR examinations performed on 32 patients with a median age of 11.2 years (range 2.2 to 18.6) and median weight of 41 kg (range 13 to 93.4) .

The research findings revealed several important outcomes:

These findings underscore the value of regadenoson stress CMR as a hemodynamically safe and feasible diagnostic tool, particularly in pediatric populations with coronary artery disease .

Future Research Directions

The existing research on CVT 3127 and related compounds suggests several promising avenues for future investigation:

  • Expanded clinical applications beyond current diagnostic uses, potentially exploring therapeutic applications based on its receptor-binding properties.

  • Investigation of its efficacy and safety in diverse patient populations, including adults with various cardiovascular risk factors.

  • Comparative studies with other pharmacological stress agents to determine relative advantages and optimal clinical scenarios for use.

  • Structure-activity relationship studies to develop improved derivatives with enhanced selectivity, potency, or pharmacokinetic properties.

  • Exploration of alternative formulations or delivery methods to optimize clinical utility and patient experience.

These research directions would contribute to a more comprehensive understanding of CVT 3127 and potentially expand its applications in clinical medicine.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator